3'-Chloro-3-(4-fluorophenyl)propiophenone
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Overview
Description
3’-Chloro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11ClF2O It is a member of the propiophenone family, characterized by the presence of a propiophenone core substituted with a chloro and a fluoro group on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 4-fluorobenzaldehyde with chloroacetone in the presence of a base, such as sodium hydroxide, to form the intermediate 3-chloro-4-fluoropropiophenone. This intermediate is then subjected to further reactions to introduce the additional phenyl group, resulting in the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new halogenated derivatives or other substituted products.
Scientific Research Applications
3’-Chloro-3-(4-fluorophenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Chloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain .
Comparison with Similar Compounds
3-Chloro-4’-fluoropropiophenone: Similar structure but lacks the additional phenyl group.
3-Chloropropiophenone: Contains a chloro group but no fluoro substitution.
4-Fluoropropiophenone: Contains a fluoro group but no chloro substitution.
Uniqueness: 3’-Chloro-3-(4-fluorophenyl)propiophenone is unique due to the presence of both chloro and fluoro groups on the phenyl rings, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASITHZZCXMUOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644575 |
Source
|
Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-19-9 |
Source
|
Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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